molecular formula C18H15N5O B10797850 5-(2-Phenylethoxy)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine

5-(2-Phenylethoxy)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10797850
M. Wt: 317.3 g/mol
InChI Key: BSTOZULDVQMNLS-UHFFFAOYSA-N
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Description

OSM-S-408 is a compound from the Open Source Malaria project, specifically part of the aminothienopyrimidine series. This series of compounds has been developed to combat malaria by targeting specific enzymes in the malaria parasite, Plasmodium falciparum. OSM-S-408 is known for its potent activity against the parasite and its potential as a therapeutic agent.

Preparation Methods

The synthesis of OSM-S-408 involves several steps, starting with the construction of the thienopyrimidine scaffold. This is typically achieved through a lithiation/halogenation process using a chlorinated thienopyrimidone. The desired functionality is introduced while maintaining workable yields. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C

Chemical Reactions Analysis

OSM-S-408 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

OSM-S-408 has several scientific research applications, including:

    Chemistry: It is used as a model compound for studying the synthesis and reactivity of aminothienopyrimidines.

    Biology: It is used to study the biological activity of aminothienopyrimidines against malaria parasites.

    Medicine: It has potential as a therapeutic agent for treating malaria.

    Industry: It is used in the development of new antimalarial drugs and in the study of drug resistance mechanisms.

Mechanism of Action

OSM-S-408 exerts its effects by inhibiting the enzyme asparagine tRNA synthetase in Plasmodium falciparum. This enzyme is essential for protein synthesis in the parasite. OSM-S-408 inhibits protein translation and activates the amino acid starvation response, leading to the death of the parasite . The inhibition occurs via enzyme-mediated production of an asparagine-OSM-S-408 adduct, which blocks the enzyme’s activity.

Comparison with Similar Compounds

OSM-S-408 is similar to other compounds in the aminothienopyrimidine series, such as OSM-S-106. it has unique structural features that contribute to its potent activity against Plasmodium falciparum. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific molecular targets and pathways.

Properties

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

5-(2-phenylethoxy)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C18H15N5O/c1-2-4-14(5-3-1)8-11-24-17-13-20-12-16-21-22-18(23(16)17)15-6-9-19-10-7-15/h1-7,9-10,12-13H,8,11H2

InChI Key

BSTOZULDVQMNLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CN=CC3=NN=C(N23)C4=CC=NC=C4

Origin of Product

United States

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